An In-depth Technical Guide to N-(4-(Diethylamino)phenyl)acetamide (CAS Number: 5326-57-8)
An In-depth Technical Guide to N-(4-(Diethylamino)phenyl)acetamide (CAS Number: 5326-57-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-(Diethylamino)phenyl)acetamide, a substituted aromatic acetamide with potential applications in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities and applications based on the characteristics of structurally related compounds. Furthermore, this guide includes key analytical methodologies for its characterization and quality control, as well as essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and the development of novel materials.
Introduction
N-(4-(Diethylamino)phenyl)acetamide, with the CAS number 5326-57-8, is an organic compound characterized by a central phenyl ring substituted with an acetamido group and a diethylamino group at the para position. The presence of the electron-donating diethylamino group and the acetamido moiety suggests that this molecule may possess interesting electronic and biological properties. While specific research on N-(4-(Diethylamino)phenyl)acetamide is limited, the broader class of acetamide derivatives has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticoagulant effects.[1] This guide aims to consolidate the available information and provide a scientifically grounded projection of its properties and potential uses.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of N-(4-(Diethylamino)phenyl)acetamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5326-57-8 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| IUPAC Name | N-[4-(diethylamino)phenyl]acetamide | [2] |
| Synonyms | 4'- (Diethylamino)acetanilide, p-(Diethylamino)acetanilide | [2] |
| Appearance | Off-white to light yellow crystalline powder (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and DMSO (Predicted) | [1] |
Synthesis and Mechanism
The reaction mechanism involves the nucleophilic attack of the primary amine group of N,N-diethyl-p-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.
Figure 1: Proposed synthesis of N-(4-(Diethylamino)phenyl)acetamide.
Detailed Experimental Protocol
The following is a proposed, self-validating experimental protocol for the synthesis of N-(4-(Diethylamino)phenyl)acetamide:
Materials:
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N,N-diethyl-p-phenylenediamine
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Acetic anhydride
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Glacial acetic acid
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) in glacial acetic acid.
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Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
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Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(4-(Diethylamino)phenyl)acetamide.
Potential Applications and Biological Activity
While direct studies on the biological activity of N-(4-(Diethylamino)phenyl)acetamide are not prevalent, the known activities of structurally similar compounds provide a strong basis for predicting its potential applications.
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Pharmaceutical Intermediate: Acetamide derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, N-(4-aminophenyl) acetamide is a precursor to the widely used analgesic, paracetamol.[3] It is plausible that N-(4-(Diethylamino)phenyl)acetamide could serve as a building block for more complex molecules with therapeutic potential.
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Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of various N-phenylacetamide derivatives.[4][6] The presence of the diethylamino group may modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial activity.
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Anticoagulant Activity: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications as anticoagulant agents.[5]
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Materials Science: A structurally related compound, N-[4-(dimethylamino)phenyl]acetamide, has been proposed for incorporation into polymers to create "smart materials" with redox activity for applications in controlled drug release and biosensing.[7] The diethylamino group in the target compound could impart similar or enhanced properties.
Analytical Characterization
For any chemical compound to be used in research and development, its identity and purity must be rigorously established. The following analytical techniques are recommended for the characterization of N-(4-(Diethylamino)phenyl)acetamide.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), aromatic protons (two doublets), the acetyl methyl protons (singlet), and the N-H proton (singlet). |
| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons (with distinct shifts for the substituted carbons), the acetyl methyl carbon, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide, and C-N stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.28 g/mol ).[2] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of N-(4-(Diethylamino)phenyl)acetamide. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid) would likely provide good separation.[8] Gas chromatography (GC) could also be employed for purity analysis.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, related compounds are reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]
Conclusion
N-(4-(Diethylamino)phenyl)acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and essential analytical and safety information. By leveraging the knowledge of related acetamide derivatives, researchers can explore the unique characteristics of this molecule and unlock its potential for the development of novel therapeutic agents and functional materials. Further experimental validation of the proposed synthesis, biological activities, and physical properties is highly encouraged to fully elucidate the scientific and commercial value of this compound.
References
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Aida Smajlagić & Majda Srabović. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1153-1156. [Link]
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Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(11), 2093. [Link]
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Srabović, M., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 312-319. [Link]
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Desai, N. C., et al. (2016). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 50(2), S134-S142. [Link]
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PubChem. (n.d.). N-(4-(Diethylamino)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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- Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96.
- Zaky, R. M., et al. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 18(3), 1234-1241.
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Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]
- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- Shah, B., Patil, P., & Shah, H. (2014). Spectrophotometric Determination of 4-Acetamidophenyl N'-(Sulphanilamide) Acetate in Biological Fluids. Acta Chimica Slovenica, 61(4), 844-851.
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Frontiers in Chemistry. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]
- The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2024). Universal Journal of Pharmaceutical Research, 9(5), 1-7.
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